Conformational Energetic Preference: alpha- vs. beta-D-Allopyranose in ⁴C₁ and ¹C₄ Ring Puckerings
DFT calculations at the B3LYP/6-311++G** level reveal that alpha-D-allopyranose exhibits a small (~0.3 kcal/mol) energetic preference over the beta anomer in the ⁴C₁ chair conformation, whereas in the ¹C₄ chair conformation, the beta anomer is considerably favored (~1.6 kcal/mol) [1]. The lowest energy conformation identified for alpha-D-allopyranose is α-tg(g⁻)-⁴C₁-c, which is only ~0.2 kcal/mol higher in electronic and free energy than the lowest energy α-D-glucopyranose [2].
| Evidence Dimension | Relative conformational energy (in vacuo) |
|---|---|
| Target Compound Data | α-anomer preferred by ~0.3 kcal/mol in ⁴C₁; α-anomer disfavored by ~1.6 kcal/mol in ¹C₄ |
| Comparator Or Baseline | β-D-allopyranose |
| Quantified Difference | ΔE (α vs β): +0.3 kcal/mol (⁴C₁); -1.6 kcal/mol (¹C₄) |
| Conditions | DFT B3LYP/6-311++G** in vacuo, 102 conformations optimized |
Why This Matters
The conformation-dependent energetic inversion between anomers dictates which anomer is thermodynamically accessible under different conditions, directly impacting synthesis route selection and stability considerations.
- [1] Schnupf U, Willett JL, Bosma WB, Momany FA. DFT study of α- and β-D-allopyranose at the B3LYP/6-311++G** level of theory. Carbohydr Res. 2007;342(2):196-216. View Source
- [2] Schnupf U, et al. DFT study of α- and β-D-allopyranose at the B3LYP/6-311++G** level of theory. Carbohydr Res. 2007;342(2):196-216. View Source
